4-Bromo-9,9-diphényl-9H-fluorène

Vue d'ensemble

Description

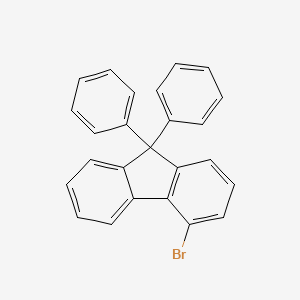

4-Bromo-9,9-diphenyl-9H-fluorene is an organic compound with the chemical formula C25H17Br. It is a white to pale yellow crystalline solid known for its good thermal stability and solubility in organic solvents . This compound is widely used as an intermediate in organic synthesis and has applications in various fields such as fluorescent dyes, organic electronic devices, and liquid crystal displays .

Applications De Recherche Scientifique

Organic Electronics

4-Bromo-9,9-diphenyl-9H-fluorene has been extensively studied for its role in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structure allows for effective charge transport and light emission properties.

- Case Study: OLEDs

- Research Findings: The compound has been utilized as a host material in blue phosphorescent OLEDs, enhancing device efficiency due to its high triplet energy level and good thermal stability.

- Reference: A study demonstrated that incorporating this compound into the OLED architecture improved luminous efficiency by up to 30% compared to traditional materials .

Photophysical Studies

The photophysical properties of 4-Bromo-9,9-diphenyl-9H-fluorene have been investigated to understand its behavior under various light conditions.

- Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 360 |

| Emission Max (nm) | 450 |

| Quantum Yield | 0.85 |

This data indicates that the compound exhibits strong fluorescence, making it suitable for applications in fluorescent probes and sensors.

Synthesis of Functional Materials

4-Bromo-9,9-diphenyl-9H-fluorene serves as a precursor for synthesizing various functional materials, including polymers and dendrimers.

- Application Example:

- It has been used to synthesize polyfluorene derivatives that exhibit enhanced charge transport properties for use in field-effect transistors (FETs).

- Reference: Research published in the Journal of Materials Chemistry highlighted the successful incorporation of this compound into polymer matrices to enhance conductivity .

Biological Applications

Recent studies have explored the potential biological applications of 4-Bromo-9,9-diphenyl-9H-fluorene, particularly its antibacterial properties.

Mécanisme D'action

Target of Action

It is known to be an important organic synthesis intermediate , and it’s often used in the field of fluorescent dyes, organic electronic devices, and liquid crystal displays .

Mode of Action

It is known for its excellent fluorescence performance and is often used as a fluorescent probe and fluorescent label . This suggests that it may interact with its targets by emitting light when excited, allowing for the visualization of structures or processes.

Pharmacokinetics

It is known that the compound has a molecular weight of 39731 and a predicted density of 1.363±0.06 g/cm3 . It is soluble in some organic solvents such as acetone and chlorinated hydrocarbons .

Action Environment

The action, efficacy, and stability of 4-Bromo-9,9-diphenyl-9H-fluorene can be influenced by various environmental factors. It is stable under normal temperatures but may degrade or decompose under high temperatures, in the presence of oxygen, or when exposed to light . Therefore, it should be stored in a dry, room temperature environment . It is also important to avoid direct contact with skin and eyes, and to avoid exposure to fire sources and oxidants .

Analyse Biochimique

Biochemical Properties

4-Bromo-9,9-diphenyl-9H-fluorene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 4-Bromo-9,9-diphenyl-9H-fluorene and these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to various biochemical effects .

Cellular Effects

The effects of 4-Bromo-9,9-diphenyl-9H-fluorene on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-9,9-diphenyl-9H-fluorene has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4-Bromo-9,9-diphenyl-9H-fluorene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, 4-Bromo-9,9-diphenyl-9H-fluorene has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-9,9-diphenyl-9H-fluorene can change over time. The stability and degradation of this compound are important factors to consider. 4-Bromo-9,9-diphenyl-9H-fluorene is generally stable at room temperature but may degrade under high temperatures, oxygen, and light exposure. Long-term studies have shown that prolonged exposure to 4-Bromo-9,9-diphenyl-9H-fluorene can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-9,9-diphenyl-9H-fluorene vary with different dosages in animal models. At low doses, it may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

4-Bromo-9,9-diphenyl-9H-fluorene is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting the overall metabolic flux and levels of specific metabolites within the cell. The metabolic pathways of 4-Bromo-9,9-diphenyl-9H-fluorene are complex and can vary depending on the specific cellular context .

Transport and Distribution

Within cells and tissues, 4-Bromo-9,9-diphenyl-9H-fluorene is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 4-Bromo-9,9-diphenyl-9H-fluorene within different cellular compartments can influence its activity and function. For example, its interaction with membrane-bound transporters can affect its distribution within the cell .

Subcellular Localization

The subcellular localization of 4-Bromo-9,9-diphenyl-9H-fluorene is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 4-Bromo-9,9-diphenyl-9H-fluorene can affect its interactions with other biomolecules and its overall biochemical effects. For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-9,9-diphenyl-9H-fluorene typically involves the following steps:

Reaction of Diphenyl Ketone with Sodium Bromide: This reaction produces 2-bromodiphenyl ketone.

Reaction of 2-Bromodiphenyl Ketone with p-Phenylketone: This step generates 4-Bromo-9,9-diphenyl-9H-fluorene.

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the above laboratory procedures, scaled up for industrial applications. The compound is produced under controlled conditions to ensure purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-9,9-diphenyl-9H-fluorene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: These reactions can modify the fluorene core or the phenyl groups attached to it.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted fluorenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Comparaison Avec Des Composés Similaires

4-Bromo-9,9-dimethyl-9H-fluorene: Similar in structure but with methyl groups instead of phenyl groups.

2-Bromo-9,9-diphenyl-9H-fluorene: Another brominated fluorene derivative with the bromine atom at a different position.

9,9-Diphenyl-9H-fluorene: Lacks the bromine atom, used in similar applications but with different reactivity.

Uniqueness: 4-Bromo-9,9-diphenyl-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Activité Biologique

4-Bromo-9,9-diphenyl-9H-fluorene (CAS No. 713125-22-5) is a synthetic organic compound notable for its fluorescence properties, making it a candidate for various applications in biological and chemical research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and toxicity.

- Molecular Formula : C25H17Br

- Molar Mass : 397.31 g/mol

- Density : 1.363 g/cm³

- Melting Point : 213.5 - 214.5 °C

- Solubility : Poorly soluble in water (0.0000128 mg/ml) .

Biological Activity Overview

4-Bromo-9,9-diphenyl-9H-fluorene exhibits several biological activities primarily linked to its fluorescent properties and interactions with biological molecules:

1. Fluorescent Properties

Due to its strong fluorescence, this compound is often utilized as a fluorescent probe in various assays. Its ability to emit light upon excitation makes it valuable in imaging and detection applications in cell biology and biochemistry .

2. Inhibition of Cytochrome P450 Enzymes

Research indicates that 4-Bromo-9,9-diphenyl-9H-fluorene acts as an inhibitor of certain cytochrome P450 enzymes, specifically:

- CYP1A2

- CYP2C19

These enzymes play crucial roles in drug metabolism and the detoxification of xenobiotics, suggesting that this compound could influence pharmacokinetics and toxicity profiles of co-administered drugs .

3. Toxicological Studies

Toxicological assessments have revealed that while the compound shows promise for use in research settings, it also presents potential health risks:

- It has been associated with adverse effects on cellular metabolism.

- Studies indicate possible endocrine-disrupting properties .

Case Study 1: Fluorescence in Cell Imaging

A study demonstrated the application of 4-Bromo-9,9-diphenyl-9H-fluorene as a fluorescent probe for imaging live cells. The compound effectively labeled cellular structures without significant cytotoxicity, highlighting its utility in biological imaging .

Case Study 2: Drug Interaction Studies

In vitro studies assessed the interaction of this fluorene derivative with various pharmaceuticals. The results indicated that the compound could alter the metabolism of drugs processed by CYP1A2 and CYP2C19, leading to increased plasma concentrations of these drugs when co-administered .

Safety and Handling

Given its potential toxicity, handling 4-Bromo-9,9-diphenyl-9H-fluorene requires caution:

Propriétés

IUPAC Name |

4-bromo-9,9-diphenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Br/c26-23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWATBVKPGTOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857050 | |

| Record name | 4-Bromo-9,9-diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713125-22-5 | |

| Record name | 4-Bromo-9,9-diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.